1-Ethyl-4-(4-ethynylbenzyl)piperazine

Description

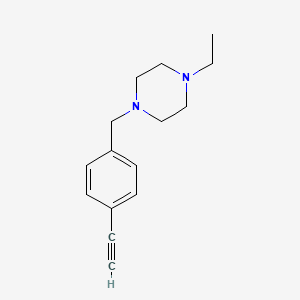

1-Ethyl-4-(4-ethynylbenzyl)piperazine is a piperazine derivative featuring an ethyl group at the N1 position and a 4-ethynylbenzyl substituent at the N4 position. The ethynyl group introduces rigidity and electron-withdrawing properties, which may enhance interactions with biological targets. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating receptor binding, solubility, and metabolic stability .

Properties

Molecular Formula |

C15H20N2 |

|---|---|

Molecular Weight |

228.33 g/mol |

IUPAC Name |

1-ethyl-4-[(4-ethynylphenyl)methyl]piperazine |

InChI |

InChI=1S/C15H20N2/c1-3-14-5-7-15(8-6-14)13-17-11-9-16(4-2)10-12-17/h1,5-8H,4,9-13H2,2H3 |

InChI Key |

JEZCZUJKWYMVNA-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)CC2=CC=C(C=C2)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(4-ethynylbenzyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperazine and 4-ethynylbenzyl chloride.

Alkylation Reaction: Piperazine undergoes alkylation with 4-ethynylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(4-ethynylbenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 1-Ethyl-4-(4-ethylbenzyl)piperazine.

Substitution: Formation of halogenated or nitrated benzyl derivatives.

Scientific Research Applications

1-Ethyl-4-(4-ethynylbenzyl)piperazine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-ethynylbenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The ethynylbenzyl group may facilitate binding to specific sites, modulating the activity of the target. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Receptor Binding

Piperazine derivatives exhibit distinct pharmacological profiles depending on substituents:

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives

Solubility and Physicochemical Properties

Substituents critically influence solubility and pKa:

Table 2: Solubility and Physicochemical Comparisons

†Predicted based on ethynyl’s electron-withdrawing nature, similar to ethylene spacers .

Metabolic Stability and Drug-Likeness

Piperazine rings are metabolic hotspots. Key findings:

- Ethyl substituents : Ethyl piperazine 15 showed moderate metabolic stability but lower potency than propyl analogs .

- Spacer groups : Ethylene or methylene spacers improve solubility and reduce CYP450 interactions compared to direct aryl attachments .

- Metabolic pathways : Piperazines often undergo N-deethylation or oxidation (e.g., N-oxide formation) . The target compound’s ethyl group may increase susceptibility to dealkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.